Ethyl 2-methyl-2-pyrrolidin-2-ylpropanoate
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Overview
Description
Ethyl 2-methyl-2-pyrrolidin-2-ylpropanoate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its biological activity and versatility in synthetic applications . This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-2-pyrrolidin-2-ylpropanoate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-bromo-2-methylpropanoate with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as improved reaction control, higher yields, and reduced waste . The use of flow reactors allows for precise control over reaction parameters, leading to more efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-pyrrolidin-2-ylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of Pd/C catalyst.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methyl-2-pyrrolidin-2-ylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-2-pyrrolidin-2-ylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-methyl-2-pyrrolidin-2-ylpropanoate can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine: The parent compound, which is a simple five-membered nitrogen-containing ring.
Pyrrolidine-2-one: A derivative with a carbonyl group at the second position, used in various synthetic applications.
Pyrrolidine-2,5-diones: Compounds with carbonyl groups at the second and fifth positions, known for their biological activity.
The uniqueness of this compound lies in its specific ester functional group and the presence of a methyl group at the second position, which can influence its reactivity and biological properties .
Properties
IUPAC Name |
ethyl 2-methyl-2-pyrrolidin-2-ylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-4-13-9(12)10(2,3)8-6-5-7-11-8/h8,11H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLCOLTWRDUASY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1CCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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